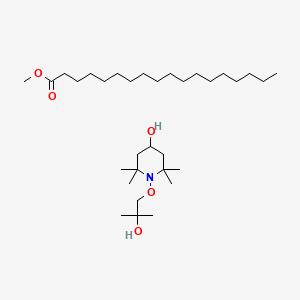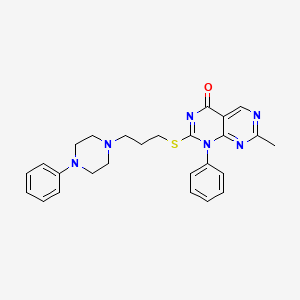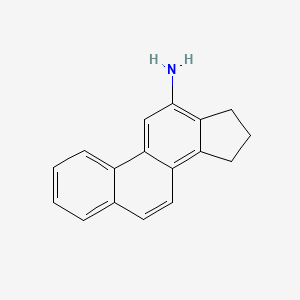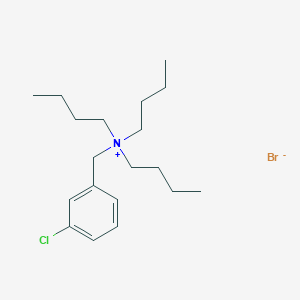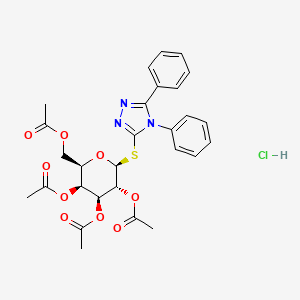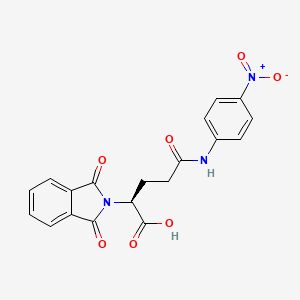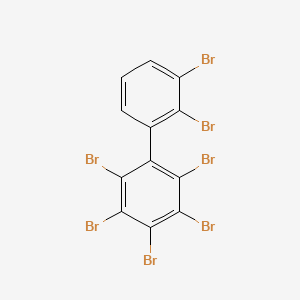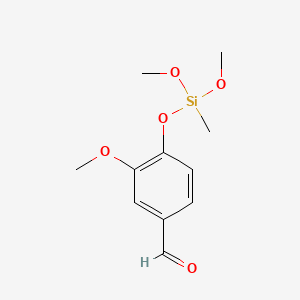
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a dimethoxymethylsilyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzoic acid.
Reduction: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The silyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic environments, while the aldehyde and methoxy groups can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Trimethylsilyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
4-((Dimethoxymethylsilyl)oxy)-2-methoxybenzaldehyde: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
4-((Dimethoxymethylsilyl)oxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of both a dimethoxymethylsilyl group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
83817-63-4 |
|---|---|
Formule moléculaire |
C11H16O5Si |
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
4-[dimethoxy(methyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H16O5Si/c1-13-11-7-9(8-12)5-6-10(11)16-17(4,14-2)15-3/h5-8H,1-4H3 |
Clé InChI |
OMWMVXLMZPYUHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)O[Si](C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


